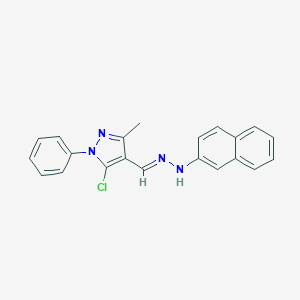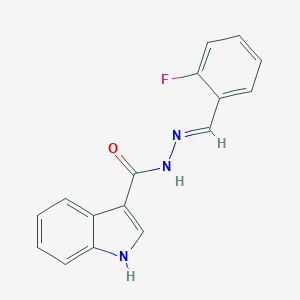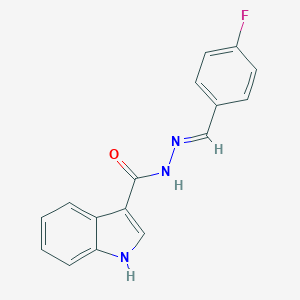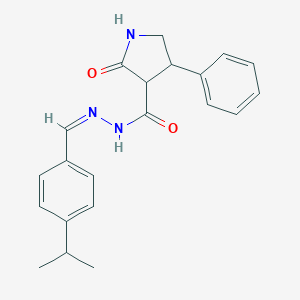![molecular formula C15H13BrN2O4S B448803 N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B448803.png)
N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-methylbenzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-4-methylbenzenesulfonohydrazide is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry . The compound features a 6-bromo-1,3-benzodioxole moiety linked to a 4-methylbenzenesulfonohydrazide group through a methylene bridge.
Métodos De Preparación
The synthesis of N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 6-bromo-1,3-benzodioxole-5-carbaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Análisis De Reacciones Químicas
N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to yield the corresponding hydrazine derivatives.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-4-methylbenzenesulfonohydrazide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.
Comparación Con Compuestos Similares
N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-4-methylbenzenesulfonohydrazide can be compared with other Schiff base hydrazones such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can significantly influence their chemical reactivity and biological activity. The presence of the 6-bromo-1,3-benzodioxole moiety in N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-4-methylbenzenesulfonohydrazide imparts unique properties, making it distinct from other Schiff base hydrazones.
Propiedades
Fórmula molecular |
C15H13BrN2O4S |
|---|---|
Peso molecular |
397.2g/mol |
Nombre IUPAC |
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H13BrN2O4S/c1-10-2-4-12(5-3-10)23(19,20)18-17-8-11-6-14-15(7-13(11)16)22-9-21-14/h2-8,18H,9H2,1H3/b17-8+ |
Clave InChI |
KOIOEOYEOXPWEI-CAOOACKPSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC3=C(C=C2Br)OCO3 |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC3=C(C=C2Br)OCO3 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC3=C(C=C2Br)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-(2-[4-(diethylamino)phenyl]-1-{[2-(2,3-dimethoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B448720.png)

![N-(4-ETHOXYPHENYL)-3-({2-[(4-ETHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B448723.png)
![N,N'-bis[4-(dimethylamino)phenyl]hexanediamide](/img/structure/B448725.png)
![2-chloro-N-(2-[4-(diethylamino)phenyl]-1-{[2-(4-isopropylbenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B448726.png)
![N'-[1-(5-methyl-2-furyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B448727.png)

![4-[(E)-(2-{(2E)-2-{[(2-chlorophenyl)carbonyl]amino}-3-[4-(diethylamino)phenyl]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B448731.png)

![N-(3-{[(3,4-dimethoxybenzoyl)amino]methyl}benzyl)-3,4-dimethoxybenzamide](/img/structure/B448734.png)
![N'~2~-[(Z,2E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]-2,3-DIHYDRONAPHTHO[2,3-B][1,4]DIOXINE-2-CARBOHYDRAZIDE](/img/structure/B448735.png)
![ethyl (3-{[(5-bromo-3-pyridinyl)carbonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B448737.png)

![N'-[(5-chloro-2-thienyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B448743.png)
